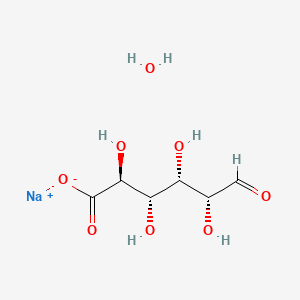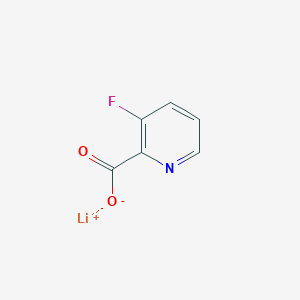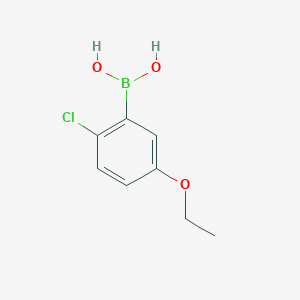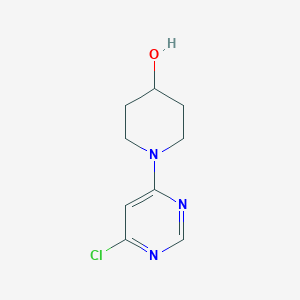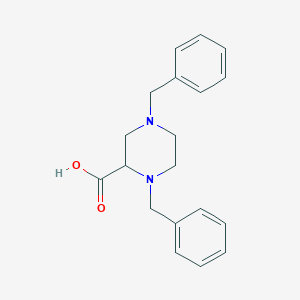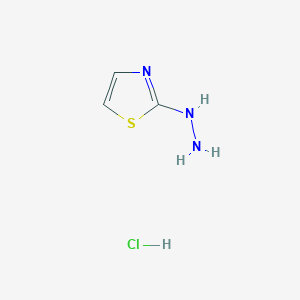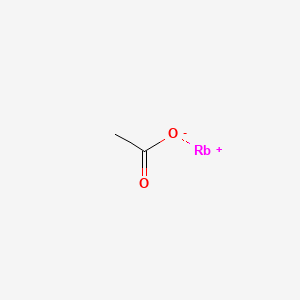
酢酸ルビジウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rubidium acetate is a rubidium salt formed by the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid. It is a white solid with a molar mass of 144.51 g/mol and is highly soluble in water . This compound is used in various applications, including as a catalyst in polymerization reactions and in the preparation of other rubidium compounds.
科学的研究の応用
Rubidium acetate has several scientific research applications:
Catalysis: It is used as a catalyst for the polymerization of silanol-terminated siloxane oligomers.
Material Science: Rubidium acetate is used in the preparation of nanosized rubidium ferrite and as a promoter in the palladium-catalyzed synthesis of vinyl acetate.
Biological Research: It is used in the preparation of chemically competent cells in molecular biology.
Medical Research: Rubidium acetate is used in various medical research applications due to its unique properties.
作用機序
Target of Action
Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers
Mode of Action
It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for rubidium acetate. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways
Pharmacokinetics
Rubidium acetate is soluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium acetate. For instance, rubidium shows different biological effects depending on the counter anion . .
準備方法
Synthetic Routes and Reaction Conditions: Rubidium acetate can be synthesized through several methods:
Reaction of Rubidium Metal with Acetic Acid: Rubidium metal reacts with acetic acid to form rubidium acetate and hydrogen gas. [ \text{Rb} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2 ]
Reaction of Rubidium Carbonate with Acetic Acid: Rubidium carbonate reacts with acetic acid to produce rubidium acetate, water, and carbon dioxide. [ \text{Rb}_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{CH}_3\text{COORb} + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction of Rubidium Hydroxide with Acetic Acid: Rubidium hydroxide reacts with acetic acid to form rubidium acetate and water. [ \text{RbOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of rubidium acetate typically involves the reaction of rubidium carbonate with acetic acid due to the availability and stability of rubidium carbonate .
化学反応の分析
Rubidium acetate undergoes various chemical reactions, including:
Oxidation: Rubidium acetate can be oxidized to form rubidium oxide. [ 4\text{CH}_3\text{COORb} + 5\text{O}_2 \rightarrow 2\text{Rb}_2\text{O} + 8\text{CO}_2 + 6\text{H}_2\text{O} ]
Substitution: Rubidium acetate can participate in substitution reactions where the acetate group is replaced by another group.
Precipitation Reactions: Rubidium acetate can form precipitates when reacted with certain anions. [ \text{CH}_3\text{COORb} + \text{X}^- \rightarrow \text{RbX} + \text{CH}_3\text{COOH} ] (where X is an anion that forms an insoluble salt with rubidium)
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and various anions for precipitation reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Rubidium acetate can be compared with other similar compounds such as:
- Lithium Acetate
- Sodium Acetate
- Potassium Acetate
- Cesium Acetate
Uniqueness: Rubidium acetate is unique due to its specific applications in catalysis and material science. Unlike lithium, sodium, and potassium acetates, rubidium acetate is used in specialized applications such as the preparation of nanosized rubidium ferrite and as a promoter in the synthesis of vinyl acetate .
特性
CAS番号 |
563-67-7 |
|---|---|
分子式 |
C2H4O2Rb |
分子量 |
145.52 g/mol |
IUPAC名 |
rubidium(1+);acetate |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
WRMACIVFBOUTLA-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Rb+] |
正規SMILES |
CC(=O)O.[Rb] |
| 563-67-7 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Rubidium Acetate in perovskite solar cell research?
A1: Rubidium Acetate (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []
Q2: How does Rubidium Acetate affect membrane potential in biological systems?
A2: Research on Rhodobacter capsulatus indicates that Rubidium Acetate can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of Rubidium Acetate increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that Rubidium Acetate likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []
Q3: Can Rubidium Acetate be used to synthesize novel materials with unique structures?
A3: Yes, Rubidium Acetate serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting Rubidium Acetate with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []
Q4: What are the thermal decomposition properties of Rubidium Acetate?
A4: Thermogravimetric and differential thermal analysis reveal that Rubidium Acetate undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []
Q5: Does the thermal decomposition of Rubidium Acetate exhibit any unique characteristics?
A5: Interestingly, the thermal decomposition of Rubidium Acetate shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []
Q6: Are there any historical examples of using Rubidium Acetate for isotope enrichment?
A6: Yes, Rubidium Acetate has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a Rubidium Acetate solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
